2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O4/c22-15-3-1-13(2-4-15)20-24-11-14(10-23)21(28)26(20)12-19(27)25-16-5-6-17-18(9-16)30-8-7-29-17/h1-6,9,11H,7-8,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZSVJLCRIRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=NC=C(C3=O)C#N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a cyano group, a fluorophenyl moiety, and a benzo[dioxin] side chain, suggests various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
The molecular formula for this compound is with a molecular weight of approximately 392.4 g/mol. The presence of functional groups such as the cyano and fluoro enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| Solubility | Moderate in organic solvents |
| Melting Point | To be determined |
The biological activity of this compound primarily arises from its ability to interact with specific enzymes or receptors within biological pathways. The cyano group increases lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may enhance binding affinity through hydrophobic interactions.
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting cellular processes essential for tumor growth or infection propagation.
- Receptor Modulation : It may also modulate receptor activity, leading to various pharmacological effects such as anti-cancer or anti-inflammatory actions.
Anticancer Activity
Research indicates that pyrimidine derivatives like this compound exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Case Study : A study on related pyrimidine derivatives demonstrated IC50 values in the range of 100 nM to 1 µM against various cancer cell lines, indicating potent anticancer activity .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Pyrimidine derivatives have been explored for their efficacy against viral infections by inhibiting viral replication mechanisms.
- Research Findings : Compounds structurally related to this one have shown effectiveness against various viruses in vitro, suggesting that further investigation could reveal similar antiviral properties for this compound .
Antimicrobial Activity
Pyrimidine derivatives are also recognized for their antimicrobial properties. The unique combination of functional groups in this compound may contribute to its ability to combat bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with derivatives such as 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide (). Key differences lie in the acetamide substituent:
- Target compound : 2,3-dihydrobenzo[b][1,4]dioxin group (bicyclic ether, rigid).
- Analog () : 2-methoxy-5-methylphenyl group (linear, electron-donating substituents).
Substituent Impact on Properties
- Fluorophenyl vs. Non-fluorinated Aromatics: Fluorination increases lipophilicity (logP) and may improve membrane permeability .
- Dihydrodioxin vs. Simple Ethers : The bicyclic structure in the target compound could reduce oxidative metabolism, improving half-life compared to simpler ethers .
Bioactivity and Mode of Action Insights
highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:
- Pyrimidinone derivatives with electron-withdrawing groups (e.g., cyano) show enhanced inhibition of kinases or proteases.
- Rigid acetamide substituents (e.g., dihydrodioxin) correlate with reduced off-target interactions in bioactivity assays .
While specific data for the target compound is absent, its structural features align with compounds exhibiting anti-inflammatory or anticancer properties in preclinical studies .
Comparative Data Table
Q & A
Q. How to address scalability challenges in multi-step synthesis?
- Methodological Answer : Implement flow chemistry for exothermic steps (e.g., nitration, cyclization) to improve heat dissipation. Optimize catalyst recycling (e.g., Pd/C filtration and reuse) and switch to green solvents (e.g., 2-MeTHF) in later stages. Use PAT (Process Analytical Technology) tools like inline FTIR for real-time reaction monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
